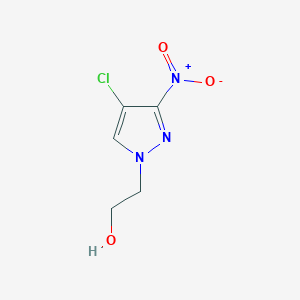

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol

Description

2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1006440-80-7) is a pyrazole derivative featuring a nitro group at position 3, a chlorine atom at position 4, and a 2-hydroxyethyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₅H₆ClN₃O₃, with a molecular weight of 191.45 g/mol . It is utilized in research as a building block for pharmaceuticals and agrochemicals, with commercial availability noted through suppliers like Amadis Chemical, which provides analytical data (NMR, HPLC) and high purity grades .

Propriétés

IUPAC Name |

2-(4-chloro-3-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O3/c6-4-3-8(1-2-10)7-5(4)9(11)12/h3,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNMUYFVTXXSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCO)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006440-80-7 | |

| Record name | 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid.

Reduction: Formation of 2-(4-chloro-3-amino-1H-pyrazol-1-yl)ethanol.

Substitution: Formation of 2-(4-substituted-3-nitro-1H-pyrazol-1-yl)ethanol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol has been investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Activity

A study conducted on various pyrazole derivatives demonstrated that compounds similar to 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC values for these compounds were found to be considerably lower than those of standard drugs like diclofenac, indicating a strong anti-inflammatory potential .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-1 IC (nM) | COX-2 IC (nM) | Reference |

|---|---|---|---|

| 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol | 0.1664 | 0.0370 | Moneer et al., 2016 |

| Diclofenac | 0.2272 | 0.0469 | Moneer et al., 2016 |

Agrochemicals

The compound has also been explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.

Case Study: Herbicidal Activity

Research has indicated that derivatives of pyrazole compounds can effectively disrupt plant growth by inhibiting key enzymes involved in the biosynthesis of essential plant hormones. This mechanism can be leveraged to develop selective herbicides that target weeds without harming crops .

Material Science

In material science, 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol is being studied for its role in synthesizing novel polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

Recent studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The resulting materials are suitable for applications in packaging and construction .

Analytical Chemistry

The compound's unique structure allows it to serve as a useful reagent in analytical chemistry, particularly in the development of sensors for detecting various analytes.

Case Study: Sensor Development

Innovative sensor technologies utilizing derivatives of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol have been developed for the detection of heavy metals in environmental samples, showcasing its versatility beyond traditional applications .

Mécanisme D'action

The mechanism of action of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol with five analogous pyrazole derivatives, highlighting substituent variations, molecular formulas, and key properties:

†Purity inferred from structurally similar compounds in EN300 standards .

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): The target compound’s 4-Cl and 3-NO₂ substituents enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. In contrast, the 3-OCH₃ group in 1006950-52-2 introduces electron-donating effects, reducing reactivity . Alkyl Chain Length: The propanol derivative (180741-40-6) has a longer hydroxyalkyl chain, which may reduce water solubility compared to the ethanol-substituted target compound .

- The chloro substituent may enhance lipophilicity, aiding membrane penetration . The oxazole-carboxylic acid derivative (1006441-81-1) demonstrates the incorporation of pyrazole into heterocyclic hybrids, a strategy used in kinase inhibitor design .

Activité Biologique

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol is a compound from the pyrazole family, known for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and other pharmacological properties, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound features a five-membered heteroaromatic ring with two nitrogen atoms, a hydroxyl group, and an ethyl chain. The presence of the chloro and nitro substituents enhances its reactivity and biological activity. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated that certain compounds had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol | 0.22 | Staphylococcus aureus | Bactericidal |

| Compound 4a | 0.25 | E. coli | Bactericidal |

| Compound 5a | 0.30 | Proteus vulgaris | Bactericidal |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol has been shown to possess anti-inflammatory effects. Research has reported that derivatives of this compound can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). One study found that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| Derivative A | 85 | 10 |

| Derivative B | 76 | 10 |

| Derivative C | 61 | 10 |

The biological activity of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol is largely attributed to its ability to interact with various biological targets. Studies suggest that the compound may act by inhibiting enzymes involved in inflammatory pathways or by disrupting bacterial cell wall synthesis . The coordination with metal ions has also been noted to enhance its catalytic properties, which could play a role in its biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A case study involving the application of pyrazole derivatives in clinical settings demonstrated significant reductions in bacterial load in patients with skin infections caused by resistant strains .

- Inflammatory Disorders : Another study investigated the use of pyrazole derivatives in animal models of arthritis, showing promising results in reducing joint inflammation and pain .

Q & A

Q. What are the established synthetic routes for 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting 4-chloro-3-nitro-1H-pyrazole with ethylene oxide or a hydroxyethyl precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Optimization requires monitoring via TLC and adjusting reaction time (6–12 hours) to minimize side products like nitropyrazole decomposition . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is structural confirmation of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol achieved using spectroscopic methods?

Q. What analytical techniques are critical for assessing purity and stability during storage?

- HPLC (C18 column, acetonitrile/water mobile phase) detects degradation products.

- DSC/TGA evaluates thermal stability (decomposition onset ~150°C).

- Store under inert atmosphere at 2–8°C to prevent nitro group reduction .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of the nitro and chloro substituents in this compound?

DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of -NO₂ and -Cl groups, directing nucleophilic attack to the pyrazole C4 position. Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450, suggesting metabolic pathways .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variations across studies)?

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct target effects from cytotoxicity.

- Dose-response validation : Use standardized concentrations (1–100 μM) and control for solvent interference (e.g., DMSO ≤0.1%) .

Q. How does the compound’s stability under physiological conditions impact its suitability for in vivo studies?

Q. What crystallographic methods elucidate solid-state interactions influencing solubility and polymorph formation?

Single-crystal X-ray diffraction (SHELX-2018) reveals hydrogen bonding between ethanol -OH and nitro groups, forming dimeric structures. Polymorph screening (via solvent evaporation) identifies Form I (monoclinic, P2₁/c) as the most stable .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.